(2E)-2-[4-(2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide
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Overview
Description
The compound (2E)-2-[4-(2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, a phenyl group, and a hydrazinecarboxamide moiety, making it a unique structure for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide typically involves multiple steps, starting with the preparation of the thiazole ring The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the prop-2-en-1-yl group.
Reduction: Reduction reactions can target the hydrazinecarboxamide moiety, potentially converting it to an amine.
Substitution: The phenyl and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity can be investigated. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure may interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. The thiazole ring and the hydrazinecarboxamide moiety may interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
Meldrum’s acid: Another compound with a similar acidic nature and reactivity.
Acetylacetone: Shares similar keto-enol tautomerism properties.
Uniqueness
What sets (2E)-2-[4-(2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide apart is its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C21H22N4O3S |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-[(E)-[4-(2,4-dimethoxyphenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]-3-phenylurea |
InChI |
InChI=1S/C21H22N4O3S/c1-4-12-25-18(17-11-10-16(27-2)13-19(17)28-3)14-29-21(25)24-23-20(26)22-15-8-6-5-7-9-15/h4-11,13-14H,1,12H2,2-3H3,(H2,22,23,26)/b24-21+ |
InChI Key |
HKDOJAYYYGDGGR-DARPEHSRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=CS/C(=N/NC(=O)NC3=CC=CC=C3)/N2CC=C)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=NNC(=O)NC3=CC=CC=C3)N2CC=C)OC |
Origin of Product |
United States |
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